molecular formula C12H17NO3 B2645246 4-[Benzyl(methyl)amino]-3-hydroxybutanoic acid CAS No. 1548471-02-8

4-[Benzyl(methyl)amino]-3-hydroxybutanoic acid

货号: B2645246
CAS 编号: 1548471-02-8
分子量: 223.272
InChI 键: LFAWWCUFJGWHON-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-[Benzyl(methyl)amino]-3-hydroxybutanoic acid is an organic compound with a complex structure that includes both amino and hydroxy functional groups

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-[Benzyl(methyl)amino]-3-hydroxybutanoic acid typically involves multi-step organic reactions. One common method includes the alkylation of benzylamine with methyl iodide, followed by a reaction with 3-hydroxybutanoic acid under controlled conditions. The reaction conditions often require the use of solvents like toluene and catalysts to facilitate the process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity are common practices in industrial settings.

Types of Reactions:

    Oxidation: The hydroxy group in this compound can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.

科学研究应用

Neuropathic Pain Management

Recent studies have highlighted the potential of 4-[benzyl(methyl)amino]-3-hydroxybutanoic acid as an inhibitor of GABA transporters, which play a critical role in the modulation of neurotransmission related to pain perception. In vivo experiments demonstrated that derivatives of this compound exhibited significant antinociceptive properties in rodent models of neuropathic pain, specifically in chemotherapy-induced and diabetic neuropathic pain models. These findings suggest that the compound could be developed as a therapeutic agent for managing chronic pain conditions resistant to conventional treatments .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Research indicates that certain derivatives can inhibit carbonic anhydrase IX, an enzyme often overexpressed in tumors, leading to enhanced apoptosis in cancer cell lines such as MDA-MB-231. The observed induction of apoptosis was significantly higher compared to control groups, indicating that this compound may serve as a lead compound for developing new anticancer therapies .

Enzyme Inhibition

Mechanistic studies have shown that this compound derivatives can selectively inhibit various isoforms of GABA transporters (mGATs). For instance, certain modifications at the α position of the amino group have resulted in compounds with enhanced selectivity and potency against specific mGAT subtypes, revealing insights into how structural changes influence biological activity .

Synthetic Routes

The synthesis of this compound typically involves straightforward organic reactions that allow for the introduction of various substituents to optimize pharmacological properties. This flexibility in synthesis not only enhances the compound's efficacy but also allows for the exploration of structure-activity relationships (SAR) that are crucial for drug development .

Comparative Data Tables

Application Mechanism Outcome Reference
Neuropathic PainGABA transporter inhibitionSignificant antinociceptive effects
Cancer TreatmentCarbonic anhydrase IX inhibitionInduction of apoptosis in cancer cells
Antimicrobial ActivityEnzyme inhibitionEffective against bacterial growth

Case Study: Neuropathic Pain

In a study involving rodent models, compounds based on this compound were tested for their ability to alleviate neuropathic pain symptoms. Results showed that these compounds not only reduced pain perception but also did not impair motor coordination, making them promising candidates for further development in pain management therapies .

Case Study: Cancer Cell Lines

Another significant study evaluated the effects of this compound derivatives on MDA-MB-231 breast cancer cells. The results indicated a marked increase in apoptotic activity when treated with specific derivatives, suggesting potential pathways for therapeutic intervention in breast cancer treatment .

作用机制

The mechanism of action of 4-[Benzyl(methyl)amino]-3-hydroxybutanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, influencing various biochemical pathways. Its effects are mediated through the modulation of enzyme activity and receptor signaling.

相似化合物的比较

    4-[Benzyl(methyl)amino]-3-hydroxybutanoic acid derivatives: These include compounds with slight modifications in the amino or hydroxy groups.

    Other amino acids with benzyl and hydroxy groups: Compounds like 4-hydroxyphenylglycine and 4-hydroxyphenylalanine share some structural similarities.

Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

生物活性

4-[Benzyl(methyl)amino]-3-hydroxybutanoic acid, a compound of significant interest in medicinal chemistry, has been explored for its biological activities, particularly in the context of neurological disorders and pain management. This article provides a detailed examination of its biological activity, synthesizing data from various studies to highlight its pharmacological potential.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a benzyl group, a methylamino group, and a hydroxybutanoic acid moiety. This configuration is crucial for its interaction with biological targets, particularly GABA transporters.

Structural Formula

C12H17NO3\text{C}_{12}\text{H}_{17}\text{N}\text{O}_3

Research indicates that this compound acts primarily as an inhibitor of GABA transporters (GATs), which are critical in regulating GABAergic neurotransmission. The compound's ability to inhibit GABA uptake has been linked to its potential in managing neuropathic pain and other neurological conditions.

Inhibition of GABA Transporters

  • Selectivity : The compound exhibits selective inhibition towards mouse GAT subtypes (mGAT1-4), with varying potency across these targets. For example, one study reported a pIC50 value of 5.36 for mGAT4, indicating significant inhibitory activity .
  • Antinociceptive Properties : In vivo studies demonstrated that derivatives of this compound showed antinociceptive effects in rodent models of neuropathic pain, such as those induced by chemotherapy agents like oxaliplatin and paclitaxel .

Pharmacological Studies

A series of pharmacological evaluations have been conducted to assess the efficacy and safety profile of this compound:

Table 1: Summary of Biological Activities

StudyActivity AssessedResultReference
1GABA uptake inhibitionpIC50(mGAT4) = 5.36
2Antinociceptive effect (rodent models)Significant reduction in pain response
3Cytotoxicity assessmentNo significant cytotoxic effects observed

Case Study 1: Neuropathic Pain Management

In a controlled experiment involving rodents, the administration of this compound resulted in marked improvements in pain thresholds in models of chemotherapy-induced neuropathic pain. The study indicated that the compound did not impair motor coordination, suggesting a favorable safety profile for potential therapeutic use .

Case Study 2: Inflammation and Pain Pathways

Another investigation focused on the inflammasome-caspase-1 pathway, where the compound was integrated into novel scaffolds designed to mimic natural inhibitors. The results suggested that modifications to the core structure could enhance anti-inflammatory properties while maintaining GABA transporter inhibition .

属性

IUPAC Name

4-[benzyl(methyl)amino]-3-hydroxybutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-13(9-11(14)7-12(15)16)8-10-5-3-2-4-6-10/h2-6,11,14H,7-9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFAWWCUFJGWHON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)CC(CC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。